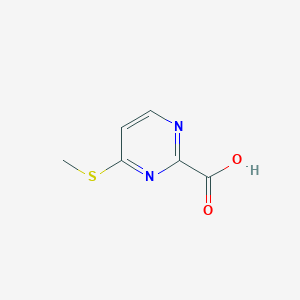
4-(Methylsulfanyl)pyrimidine-2-carboxylic acid
Übersicht
Beschreibung
4-(Methylsulfanyl)pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C6H6N2O2S and a molecular weight of 170.19 g/mol . It is not intended for human or veterinary use but is used for research purposes.
Synthesis Analysis
Pyrimidines, including 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous methods for the synthesis of pyrimidines are described in the literature . For instance, the Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is used in the synthesis of condensed pyrimidines .Molecular Structure Analysis
The molecular structure of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid is characterized by a pyrimidine ring with a methylsulfanyl group at the 4-position and a carboxylic acid group at the 2-position . The pyrimidine ring is a heterocyclic aromatic compound that contains two nitrogen atoms .Chemical Reactions Analysis
Pyrimidines, including 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The Dimroth rearrangement is one of the chemical reactions that pyrimidines can undergo .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activities
Pyrimidines, including 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid, are known to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
COX-2 Inhibitory Activities
The compound has been reported to have COX-2 inhibitory activities. The purified enzyme (PE) and HWB analyses were performed to measure the COX-1 and COX-2 inhibitory effects of the target analogs .
Antioxidant Effects
Pyrimidines are also known for their antioxidant effects . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases.
Antibacterial and Antiviral Effects
Pyrimidines have been found to exhibit antibacterial and antiviral effects . They can inhibit the growth of harmful bacteria and viruses, making them potential candidates for the development of new antibiotics and antiviral drugs.
Antifungal and Antituberculosis Effects
In addition to their antibacterial and antiviral effects, pyrimidines also display antifungal and antituberculosis effects . This makes them useful in the treatment of fungal infections and tuberculosis.
Potential Use in Synthesis of Other Compounds
4-(Methylsulfanyl)pyrimidine-2-carboxylic acid can potentially be used in the synthesis of other compounds. For example, it can be used in the synthesis of o-aminopyrimidine aldehydes and o-aminopyrimidine ketones .
Wirkmechanismus
While the specific mechanism of action of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid is not mentioned in the retrieved papers, it is known that pyrimidines exhibit their effects through various mechanisms. For instance, the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Eigenschaften
IUPAC Name |
4-methylsulfanylpyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-11-4-2-3-7-5(8-4)6(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPCYIHYOPAJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfanyl)pyrimidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



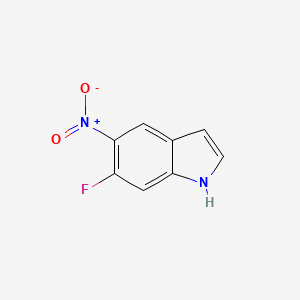

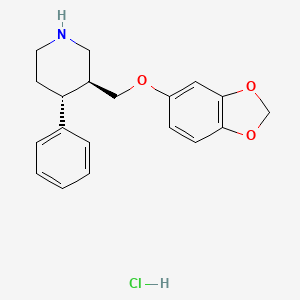
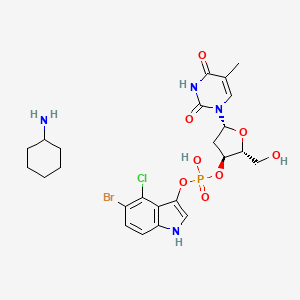
![(Z)-2-[(2-Methoxy-2-oxoethoxy)imino]-3-oxobutanoic acid 1,1-dimethylethyl ester](/img/structure/B1383051.png)
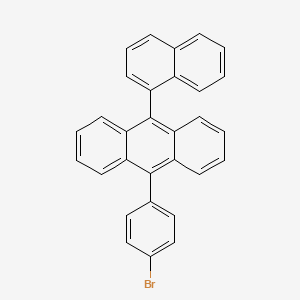
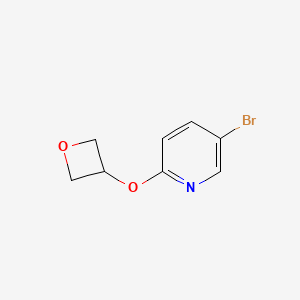
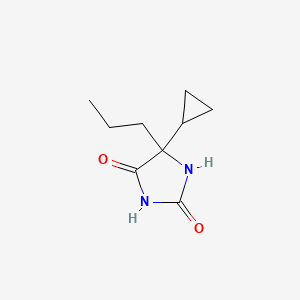
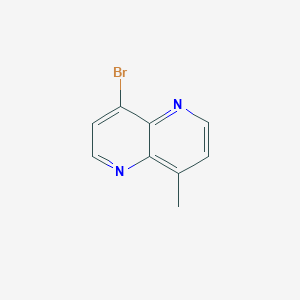
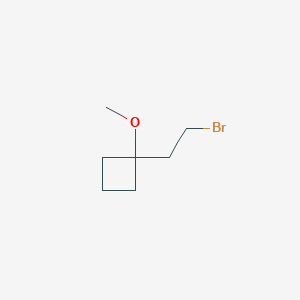
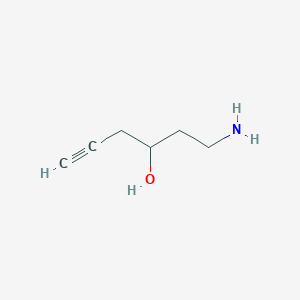

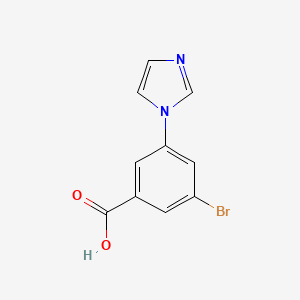
![2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B1383067.png)